molecular formula C8H11N3OS B2363367 5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 1858429-35-2

5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2363367
CAS No.: 1858429-35-2
M. Wt: 197.26
InChI Key: AUMLFQLURDOPRX-UHFFFAOYSA-N
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Description

5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine is a compound that features a unique bicyclic structure with a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the 7-oxabicyclo[2.2.1]heptane moiety imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine typically involves a multi-step process. One common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the 7-oxabicyclo[2.2.1]heptane core . This intermediate can then be further functionalized to introduce the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiadiazole ring or the bicyclic structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

    Biology: It has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in areas such as antimicrobial and anticancer treatments.

    Industry: The compound’s reactivity makes it useful in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic core but lacks the thiadiazole ring.

    1,3,4-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

5-(7-Oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the 7-oxabicyclo[2.2.1]heptane moiety and the 1,3,4-thiadiazole ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c9-8-11-10-7(13-8)5-3-4-1-2-6(5)12-4/h4-6H,1-3H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMLFQLURDOPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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